ELN 441958
Overview
Description
ELN 441958 is a potent, neutral, competitive, and selective bradykinin B1 receptor antagonist with a Ki value of 0.26 nM against native human bradykinin B1 receptor . It has high oral bioavailability and low central nervous system exposure in mice . This compound is primarily used in scientific research for its ability to inhibit the bradykinin B1 receptor, which plays a critical role in chronic pain and inflammation .
Preparation Methods
The preparation of ELN 441958 involves several synthetic routes and reaction conditions. One common method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The compound is then subjected to various purification and crystallization processes to achieve the desired purity and concentration . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
ELN 441958 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups .
Scientific Research Applications
ELN 441958 has a wide range of scientific research applications, including:
Mechanism of Action
ELN 441958 exerts its effects by competitively inhibiting the binding of the bradykinin B1 receptor agonist ligand to the receptor . This inhibition prevents the activation of the receptor and subsequent signaling pathways involved in pain and inflammation . The molecular targets of this compound include the bradykinin B1 receptor, which is a G-protein coupled receptor that plays a key role in mediating inflammatory responses .
Comparison with Similar Compounds
ELN 441958 is unique in its high selectivity and potency for the bradykinin B1 receptor compared to other similar compounds . Some similar compounds include:
R715 TFA: A potent and selective bradykinin B1 receptor antagonist with a pA2 value of 8.49.
Lys-[Des-Arg9]Bradykinin: An endogenous potent and highly selective bradykinin B1 receptor agonist.
[Des-Arg9]-Bradykinin acetate: A selective agonist of the bradykinin B1 receptor.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy .
Properties
IUPAC Name |
7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQHSWJGHCGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913064-47-8 | |
Record name | ELN-441958 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913064478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELN-441958 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62X909Y89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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